1-Benzhydryl-4-cyclopropylpiperidin-4-ol
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Overview
Description
1-benzhydryl-4-cyclopropylpiperidin-4-ol is a small molecular compound with the chemical formula C21H25NO. It is known for its potential therapeutic applications, particularly as a ligand for the nociceptin receptor (OPRL1), which is involved in pain modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-4-cyclopropylpiperidin-4-ol typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the benzhydryl group: This step involves the reaction of the piperidine derivative with benzhydryl chloride under basic conditions.
Cyclopropylation: The introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-4-cyclopropylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The benzhydryl or cyclopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-benzhydryl-4-cyclopropylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly the nociceptin receptor.
Medicine: Investigated for its potential as a therapeutic agent for pain management and other conditions.
Industry: Potential applications in the development of new materials and pharmaceuticals
Mechanism of Action
1-benzhydryl-4-cyclopropylpiperidin-4-ol exerts its effects primarily through its interaction with the nociceptin receptor (OPRL1). Upon binding to this receptor, it triggers a conformational change that activates G-proteins, leading to the inhibition of adenylate cyclase activity and calcium channel activity. This results in the modulation of pain perception and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
Buprenorphine: A partial agonist of opioid receptors, including the nociceptin receptor.
Naltrexone: An opioid receptor antagonist with some affinity for the nociceptin receptor.
Naloxone: Another opioid receptor antagonist with potential interactions with the nociceptin receptor.
Uniqueness
1-benzhydryl-4-cyclopropylpiperidin-4-ol is unique due to its specific structural features, such as the benzhydryl and cyclopropyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C21H25NO |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-benzhydryl-4-cyclopropylpiperidin-4-ol |
InChI |
InChI=1S/C21H25NO/c23-21(19-11-12-19)13-15-22(16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2 |
InChI Key |
DWUKNKDABPWVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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